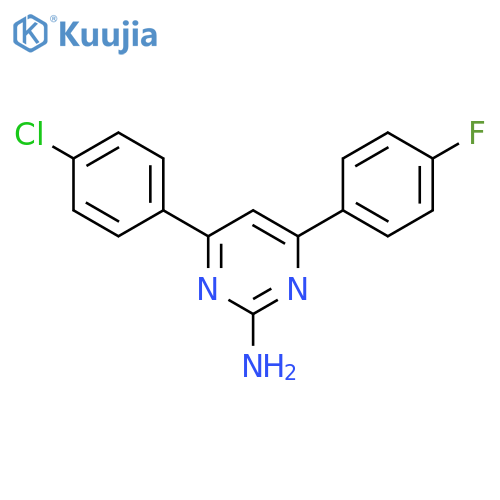

Cas no 332951-08-3 (4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine)

332951-08-3 structure

商品名:4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

CAS番号:332951-08-3

MF:C16H11ClFN3

メガワット:299.730045557022

MDL:MFCD21335593

CID:5224176

4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

-

- MDL: MFCD21335593

- インチ: 1S/C16H11ClFN3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21)

- InChIKey: JHLWPMSOSWKBMI-UHFFFAOYSA-N

- ほほえんだ: C1(N)=NC(C2=CC=C(F)C=C2)=CC(C2=CC=C(Cl)C=C2)=N1

4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422417-10 g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |

332951-08-3 | 10g |

€935.60 | 2023-04-24 | ||

| abcr | AB422417-1g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |

332951-08-3 | 1g |

€467.00 | 2025-02-16 | ||

| abcr | AB422417-25g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |

332951-08-3 | 25g |

€1361.60 | 2025-02-16 | ||

| abcr | AB422417-5 g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |

332951-08-3 | 5g |

€722.60 | 2023-04-24 | ||

| abcr | AB422417-10g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |

332951-08-3 | 10g |

€935.60 | 2025-02-16 | ||

| abcr | AB422417-5g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine; . |

332951-08-3 | 5g |

€722.60 | 2025-02-16 | ||

| abcr | AB422417-25 g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |

332951-08-3 | 25g |

€1361.60 | 2023-04-24 | ||

| abcr | AB422417-1 g |

4-(4-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |

332951-08-3 | 1g |

€467.00 | 2023-04-24 |

4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

332951-08-3 (4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 13769-43-2(potassium metavanadate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:332951-08-3)4-(4-chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):277.0/428.0/554.0/807.0